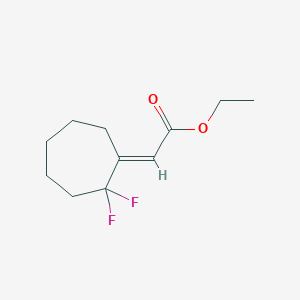

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

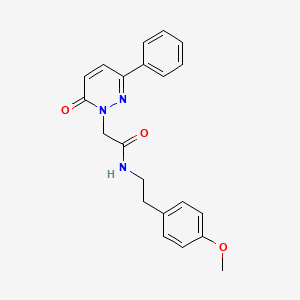

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate, also known as DFCHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFCHA is a cycloheptene derivative that has a difluoromethylene group, which makes it a unique and valuable compound for many research purposes.

Applications De Recherche Scientifique

Synthesis and Reactivity

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate and its analogs can be prepared in good yield by acid-catalyzed Wittig reactions. These compounds serve as equivalents of senecioic acid esters in aprotic double Michael reactions to yield spirocyclopropyl-substituted bicyclo[2.2.2]octanes, indicating their significance in synthesizing complex organic structures (Spitzner & Swoboda, 1986).

Ethyl Acetate as a Substitute Solvent

Although not directly related to the specific chemical , research on ethyl acetate demonstrates its utility as a less hazardous substitute solvent for diethyl ether in formalin-ether sedimentation techniques. This highlights the broader relevance of ethyl acetate derivatives in scientific research for improving safety and efficacy in laboratory procedures (Young et al., 1979).

Microbial Production of Ethyl Acetate

Investigations into the microbial conversion of biomass-derived sugars into ethyl acetate present a sustainable alternative to traditional chemical synthesis processes. This research outlines the perspectives for biocatalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro and through metabolic engineering in yeasts, emphasizing the environmental benefits of biobased production methods (Zhang et al., 2020).

Material Science Applications

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate derivatives find applications in material science, such as improving the adhesion properties of SBR rubber by treatment with trichloroisocyanuric acid solutions in different esters. This research provides insight into the chemical modification of surfaces to enhance material properties for various industrial applications (Romero-Sánchez et al., 2000).

Biodiesel Production

The use of ethyl acetate as an acyl acceptor for the immobilized lipase-catalyzed preparation of biodiesel demonstrates the potential of ethyl acetate derivatives in renewable energy production. This research highlights the efficiency of converting crude vegetable oils into biodiesel under optimal conditions, contributing to the development of sustainable biofuels (Modi et al., 2007).

Propriétés

IUPAC Name |

ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2O2/c1-2-15-10(14)8-9-6-4-3-5-7-11(9,12)13/h8H,2-7H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEIMQHUGKZEKD-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCCCC1(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCCCCC1(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2644593.png)

![Benzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B2644602.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2644611.png)

![4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2644612.png)